- Preparation of oxazolylmethylthio thiazoles as CDK inhibitors containing a zinc binding moiety, World Intellectual Property Organization, , ,

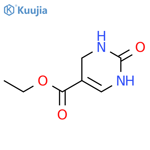

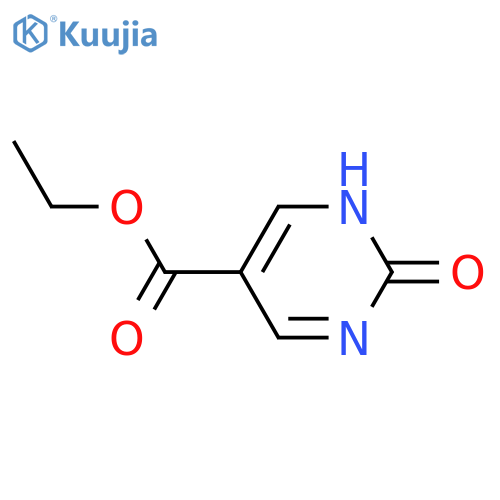

Cas no 95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate)

Ethyl 2-hydroxypyrimidine-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl 2-hydroxypyrimidine-5-carboxylate

- 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester

- 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester

- C7H8N2O3

- ethyl 2-oxo-1H-pyrimidine-5-carboxylate

- ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Ethyl 2-Hydroxy-5-pyrimidinecarboxylate

- 2-OXO-1,2-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER

- 5-Pyrimidinecarboxylicacid

- CFWYVWBOCSWZIK-UHFFFAOYSA-N

- WT631

- CL1925

- SBB088151

- Ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate (ACI)

- 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid ethyl ester

-

- MDL: MFCD09863163

- Inchi: 1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)

- Chave InChI: CFWYVWBOCSWZIK-UHFFFAOYSA-N

- SMILES: O=C1NC=C(C(OCC)=O)C=N1

Propriedades Computadas

- Massa Exacta: 168.05300

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 3

- Complexidade: 268

- Superfície polar topológica: 67.8

Propriedades Experimentais

- Densidade: 1.33

- PSA: 72.31000

- LogP: 0.35890

Ethyl 2-hydroxypyrimidine-5-carboxylate Informações de segurança

- Instrução de Segurança: 24/25

Ethyl 2-hydroxypyrimidine-5-carboxylate Dados aduaneiros

- CÓDIGO SH:2933599090

- Dados aduaneiros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-hydroxypyrimidine-5-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM166478-5g |

2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |

95928-49-7 | 97% | 5g |

$343 | 2021-08-05 | |

| Enamine | EN300-86097-2.5g |

ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate |

95928-49-7 | 95% | 2.5g |

$271.0 | 2023-04-20 | |

| eNovation Chemicals LLC | K39216-100g |

2-Hydroxy-5-pyrimidinylethyl formate |

95928-49-7 | 96% | 100g |

$1980 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1102802-2g |

1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester |

95928-49-7 | 98% | 2g |

$240 | 2024-07-28 | |

| Chemenu | CM166478-25g |

2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |

95928-49-7 | 97% | 25g |

$1197 | 2021-08-05 | |

| TRC | E945773-100mg |

Ethyl 2-hydroxypyrimidine-5-carboxylate |

95928-49-7 | 100mg |

$ 70.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D660598-25g |

1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester |

95928-49-7 | 95.0% | 25g |

$2000 | 2024-06-05 | |

| Chemenu | CM166478-10g |

2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |

95928-49-7 | 97% | 10g |

$570 | 2021-08-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM094-5G |

ethyl 2-hydroxypyrimidine-5-carboxylate |

95928-49-7 | 95% | 5g |

¥ 2,105.00 | 2023-04-12 | |

| Fluorochem | 225504-10g |

Ethyl 2-hydroxypyrimidine-5-carboxylate |

95928-49-7 | 95%+ | 10g |

£518.00 | 2022-02-28 |

Ethyl 2-hydroxypyrimidine-5-carboxylate Método de produção

Método de produção 1

Método de produção 2

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Método de produção 3

- Thieno[3,2-d]pyrimidine derivs in combination therapy as a phosphoinositide 3-kinase inhibitor with a zinc binding moiety and their preparation, World Intellectual Property Organization, , ,

Método de produção 4

- Preparation of tetrahydroindazoles as HSP90 inhibitors containing a zinc binding moiety, World Intellectual Property Organization, , ,

Método de produção 5

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4, rt; 2 h, rt

- Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9)., World Intellectual Property Organization, , ,

Método de produção 6

- Design and synthesis of novel androgen receptor antagonists via molecular modeling, Bioorganic & Medicinal Chemistry, 2016, 24(4), 789-801

Método de produção 7

- Preparation of thienopyrimidine derivatives and their use in combination therapy with a phosphoinositide 3-kinase inhibitor with a zinc binding moiety, United States, , ,

Método de produção 8

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Método de produção 9

- Preparation of quinazoline compounds containing zinc binding moiety as anti-proliferative agents, World Intellectual Property Organization, , ,

Método de produção 10

- Isoxazole derivatives as HSP90 inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cell proliferative diseases, World Intellectual Property Organization, , ,

Método de produção 11

- Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase, United States, , ,

Ethyl 2-hydroxypyrimidine-5-carboxylate Raw materials

- Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

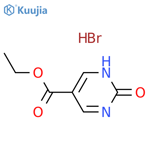

- Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Ethyl 2-hydroxypyrimidine-5-carboxylate Preparation Products

Ethyl 2-hydroxypyrimidine-5-carboxylate Literatura Relacionada

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate) Produtos relacionados

- 1598176-15-8(1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one)

- 2034608-62-1(1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-yl)methylpiperazine)

- 1346673-24-2(5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine)

- 1153195-66-4(2-Pentanone, 5-[(2,5-difluorophenyl)thio]-)

- 1214380-33-2(4-Fluoro-2-methylbiphenyl)

- 2138025-99-5(2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide)

- 1341036-30-3(Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate)

- 75707-93-6(2-chloro-4-(2-nitroethyl)phenol)

- 1380331-42-9(2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine)

- 808177-64-2([(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)